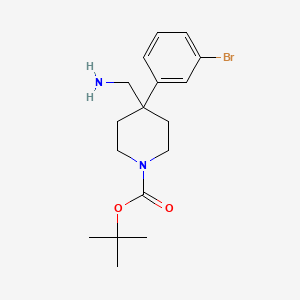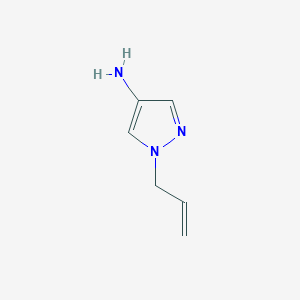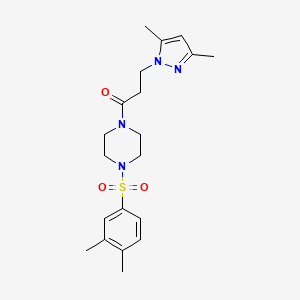![molecular formula C11H10F2N2S B12119915 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)
5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the thiazole class of compounds and contains a thiazole ring fused with an amine group.
- The compound’s systematic name is 3-Thiophenecarboxylic acid, 2-[2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester .
- Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine: C11H10F2N2OS
.Preparation Methods
- One synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation.
- In this case, the compound can be synthesized by coupling a boron-containing reagent (such as an organotrifluoroborate) with a suitable aryl halide (e.g., 2,6-difluorobenzyl bromide) using a palladium catalyst .
- Industrial production methods may involve large-scale versions of these reactions, optimizing yield and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include boron-based coupling partners, reducing agents (e.g., lithium aluminum hydride), and halogenating agents.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.
Industry: It may find applications in materials science or as a starting material for other compounds.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its combination of a thiazole ring, fluorine substituents, and an amine group sets it apart.
- Similar compounds might include other thiazoles or fluorinated amines.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights.
Properties
Molecular Formula |
C11H10F2N2S |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H2,14,15) |
InChI Key |
OZIXSCGUSYBIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)




![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)



